4-Fluoro-1-methyl-1H-indazole
Overview
Description
4-Fluoro-1-methyl-1H-indazole is a fluorinated indazole derivative, characterized by a fluorine atom at the 4-position and a methyl group at the 1-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Scientific Research Applications
4-Fluoro-1-methyl-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
4-Fluoro-1-methyl-1H-indazole is a highly conjugated molecule that can coordinate to metal centers such as Ir, Ln, and Eu . This coordination allows it to form either heteroleptic or homoleptic triplet photosensitizers . Indazole-containing compounds have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The compound’s ability to form triplet photosensitizers through coordination to metal centers allows for an efficient ligand to metal energy transfer process . This energy transfer process is crucial in its role as a photosensitizer in dye-sensitized solar cells (DSSCs) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving its targets. For instance, its inhibition of phosphoinositide 3-kinase δ can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival . Its modulation of CHK1, CHK2, and h-sgk kinases can also impact various cellular processes, including cell volume regulation and response to DNA damage .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways they are involved in. For example, its inhibition of phosphoinositide 3-kinase δ can lead to decreased cell proliferation and increased apoptosis in certain cancer cells . Its modulation of CHK1, CHK2, and h-sgk kinases can also influence cell cycle progression and the cellular response to DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form 2-fluorobenzylidenehydrazine, followed by cyclization to yield the indazole core . Another approach involves the use of 2-fluorobenzonitrile and methylamine, followed by cyclization under catalytic conditions .
Industrial Production Methods
Industrial production methods for this compound often employ transition metal-catalyzed reactions due to their efficiency and high yields. For example, a copper(II) acetate-catalyzed reaction using oxygen as the terminal oxidant has been described, providing good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methyl-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted indazole derivatives with various functional groups.
Oxidation: Oxidized products such as indazole-4-carboxylic acid.
Reduction: Reduced derivatives like this compound-3-ol.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-indazole: Lacks the methyl group at the 1-position, resulting in different chemical and biological properties.
1-Methyl-1H-indazole: Lacks the fluorine atom at the 4-position, affecting its reactivity and binding affinity.
4-Chloro-1-methyl-1H-indazole: Substitutes chlorine for fluorine, leading to variations in electronic properties and reactivity.
Uniqueness
4-Fluoro-1-methyl-1H-indazole is unique due to the combined presence of the fluorine atom and the methyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBZCBOBAXOMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671989 | |
Record name | 4-Fluoro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092961-07-3 | |
Record name | 4-Fluoro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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